molecular formula C20H23ClN2O3 B2842468 N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(1-phenylethyl)oxalamide CAS No. 1795471-12-3

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2842468
CAS RN: 1795471-12-3
M. Wt: 374.87
InChI Key: OKYFBULUUMXDQU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The chlorophenyl and phenylethyl groups would likely contribute to the compound’s aromaticity, while the oxalamide group could potentially form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a chlorophenyl group could potentially increase the compound’s lipophilicity, while the oxalamide group could contribute to its solubility in water .

Scientific Research Applications

Synthesis and Chemical Reactions :

  • Novel Synthetic Approaches : Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be related to the synthesis of compounds like N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(1-phenylethyl)oxalamide. This method provides a new formula for anthranilic acid derivatives and oxalamides, highlighting its potential in synthetic chemistry (Mamedov et al., 2016).

  • Characterization and Structural Studies : Wang et al. (2016) conducted a study on N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, providing insights into the structure of similar oxalamide compounds. Their research includes detailed analysis of molecular conformation and crystal structure, which is crucial for understanding the physical and chemical properties of these compounds (Wang et al., 2016).

Applications in Material Science :3. Photodynamic Behavior in Materials : Shields et al. (2020) explored the photodynamic behavior of vinyl azide crystals, including compounds like 3-azido-1-(4-chlorophenyl)propenone. Their work demonstrates the potential of these materials in developing photo-responsive systems, which could be relevant for materials incorporating N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(1-phenylethyl)oxalamide (Shields et al., 2020).

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it were found to have interesting biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-14(15-8-5-4-6-9-15)23-19(25)18(24)22-13-20(2,26-3)16-10-7-11-17(21)12-16/h4-12,14H,13H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYFBULUUMXDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(1-phenylethyl)oxalamide

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